Superior Antifungal Efficacy of Undecylenate Monoester (C11:1) Over Saturated Analog (C11:0)
The monoacylglycerol of undecenoic acid (MAG C11:1), which corresponds to Glyceryl 1-undecylenate, demonstrates significantly superior and broader antifungal activity compared to its saturated analog, MAG C11:0 (derived from undecanoic acid). This difference is quantified through Minimum Inhibitory Concentration (MIC) testing against a panel of fungi [1].
| Evidence Dimension | Complete inhibition of fungal growth |
|---|---|
| Target Compound Data | Concentration > 750 µg/mL required for complete inhibition of Alternaria, Cladosporium, and Trichothecium genera. |
| Comparator Or Baseline | MAG C11:0 (glyceryl monoundecanoate) did not achieve complete inhibition of these three fungal genera at the tested concentrations. |
| Quantified Difference | MAG C11:1 achieved complete inhibition where MAG C11:0 could not. Additionally, growth of Aspergillus niger, Mucor racemosus, Phoma, Scopulariopsis, and Trichoderma was significantly reduced by MAG C11:1. |
| Conditions | Antimicrobial activity of 1-monoacylglycerols prepared from undecanoic (C11:0) and undecenoic (C11:1) acid was investigated via MIC determination. |
Why This Matters
This data provides a direct, quantitative rationale for selecting the unsaturated C11:1 ester over the saturated C11:0 ester when broad-spectrum antifungal activity is a critical formulation requirement.
- [1] European Journal of Lipid Science and Technology, 2010, 112(10), 1106-1114. DOI: 10.1002/ejlt.200900295. View Source
